

Application Notes and Protocols for (6S,12aR)-Tadalafil in Cell-Based Assays

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Compound of Interest

Compound Name: (6S,12aR)-Tadalafil

Cat. No.: B035376

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Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).^{[1][2]} By inhibiting PDE5, tadalafil leads to increased intracellular levels of cGMP, which mediates various physiological processes, including smooth muscle relaxation and vasodilation.^{[3][4]}

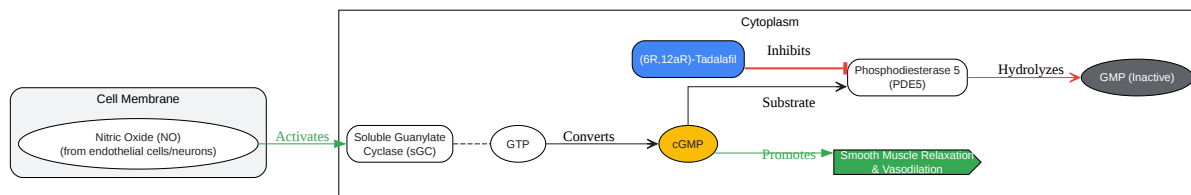
It is crucial to note the stereochemistry of tadalafil. The pharmacologically active compound, marketed as Cialis, is the (6R,12aR)-enantiomer.^{[5][6]} The user-specified (6S,12aR) is a trans-stereoisomer. While some stereoisomers, such as (-)-trans-tadalafil, exhibit some PDE5 inhibitory activity, the cis-(6R,12aR) configuration is the most potent.^{[7][8]} The (6S,12aS) enantiomer is reported to be an inactive cis-enantiomer.^[9] These application notes will focus on the use of the active (6R,12aR)-Tadalafil, but the protocols are applicable for studying the biological activity of any of its stereoisomers, including **(6S,12aR)-Tadalafil**.

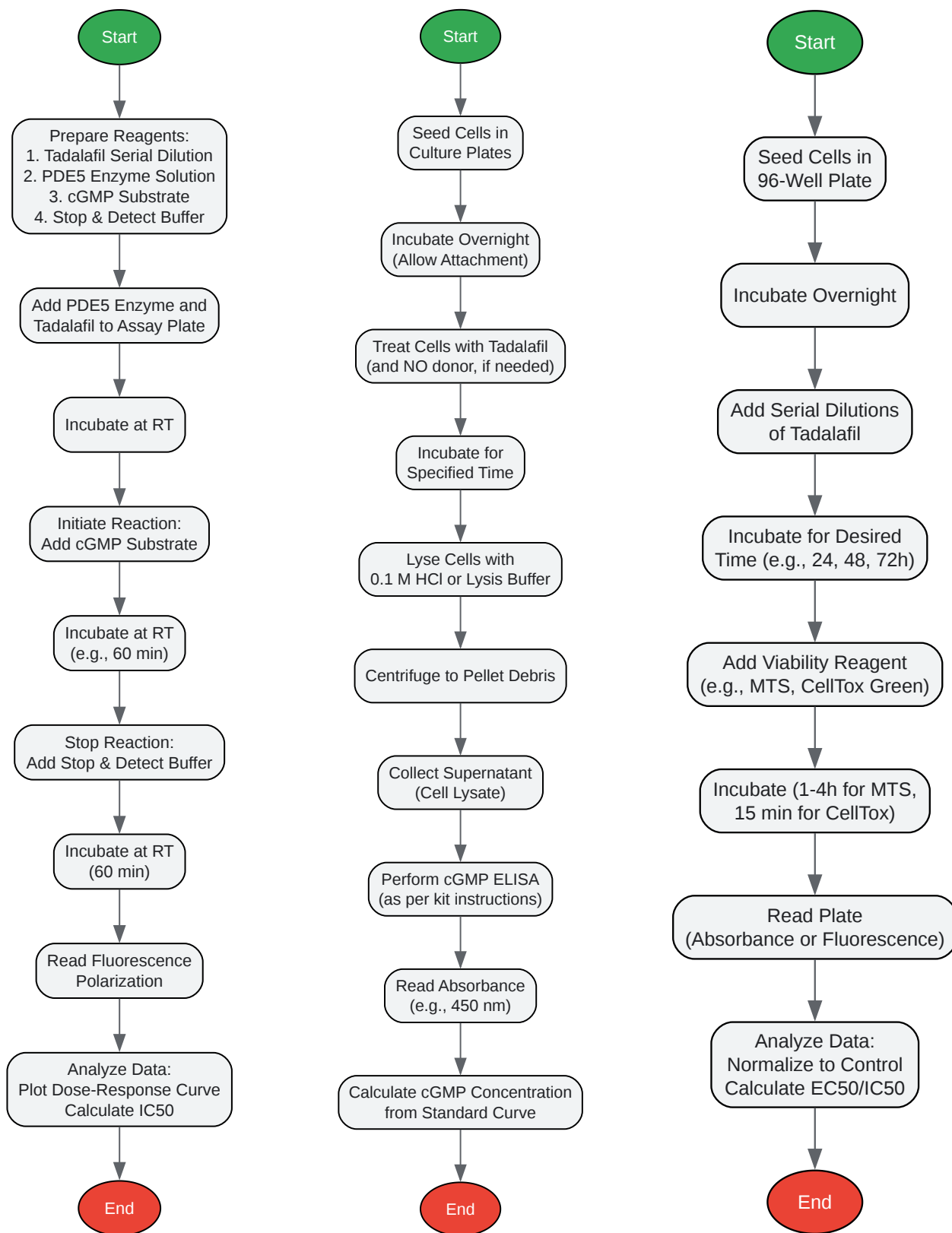
These protocols are designed for researchers, scientists, and drug development professionals to evaluate the effects of tadalafil and its analogs in various cell-based assay formats. The primary applications include determining PDE5 inhibitory potency, quantifying downstream effects on cGMP signaling, and assessing cellular responses such as viability and apoptosis.

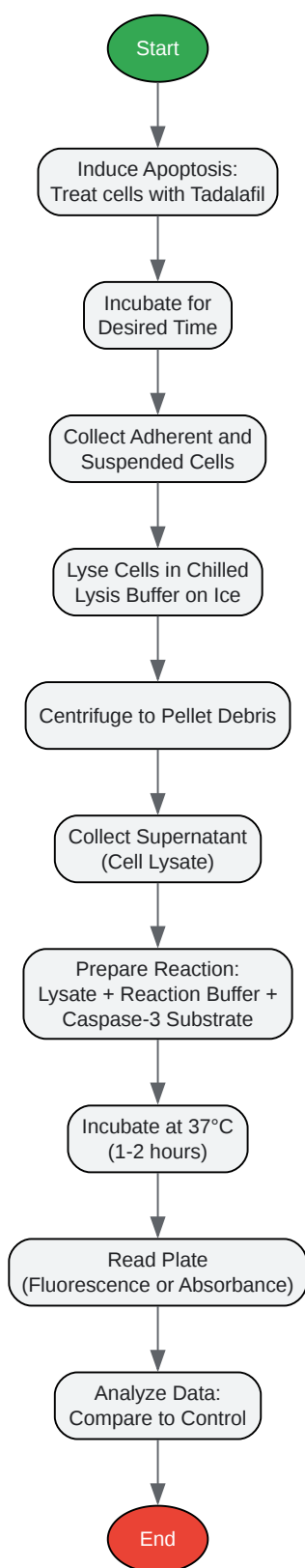
Mechanism of Action: The cGMP Signaling Pathway

Penile erection, as well as smooth muscle relaxation in other tissues like the pulmonary vasculature, is initiated by the release of nitric oxide (NO) from nerve terminals and endothelial

cells.[10][11] NO activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[12] cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[10][11] The action of cGMP is terminated by PDE5, which hydrolyzes it to the inactive GMP.[13] Tadalafil selectively inhibits PDE5, preventing cGMP degradation and thereby enhancing the NO-cGMP signaling pathway.[1][2]







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